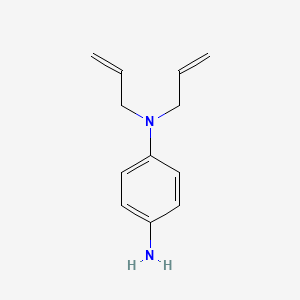

N1,N1-Diallyl-1,4-benzenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-N,4-N-bis(prop-2-enyl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIKTSWYASVUSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Disubstituted p-Phenylenediamines: Structure, Synthesis, and Applications

A Note to the Researcher: While the specific compound of inquiry, N,N-Diallyl-p-phenylenediamine, is not extensively documented in publicly available scientific literature, this guide focuses on the broader, industrially and scientifically significant class of N,N-disubstituted p-phenylenediamines. By examining well-characterized analogs such as N,N-diethyl-p-phenylenediamine and N,N-dimethyl-p-phenylenediamine, we can establish a comprehensive understanding of the chemical principles, synthetic methodologies, and application spectra relevant to this entire class of compounds. The insights provided herein are foundational for professionals in research, drug development, and materials science.

Introduction to p-Phenylenediamines

p-Phenylenediamine (PPD) is a cornerstone aromatic diamine, forming the structural backbone for a vast array of chemical derivatives. Its utility stems from the two highly reactive amine groups positioned at the para (1,4) positions of a benzene ring. Substitution at the nitrogen atoms, particularly to form N,N-dialkyl or N,N'-diaryl derivatives, profoundly modifies the molecule's electronic properties, solubility, and reactivity, unlocking a diverse range of applications. These derivatives are critical intermediates and functional molecules in fields as varied as polymer science, color chemistry, and pharmacology.

This guide provides a detailed exploration of the chemical structure, physicochemical properties, synthesis, and applications of N,N-disubstituted p-phenylenediamines, using N,N-diethyl-p-phenylenediamine as a primary exemplar due to the wealth of available technical data.

Chemical Structure and Formula

The core structure consists of a 1,4-diaminobenzene scaffold. In N,N-disubstituted analogs, one of the nitrogen atoms is bonded to two substituent groups (R), while the other remains a primary amine (-NH₂).

The general chemical structure is as follows:

Caption: General structure of an N,N-Disubstituted p-Phenylenediamine.

For the specific and well-documented analog, N,N-Diethyl-p-phenylenediamine , the structure is explicitly defined.

Molecular Formula: C₁₀H₁₆N₂[1][2]

SMILES: CCN(CC)c1ccc(N)cc1[3]

InChI Key: QNGVNLMMEQUVQK-UHFFFAOYSA-N[3]

Caption: Chemical structure of N,N-Diethyl-p-phenylenediamine.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of N,N-disubstituted p-phenylenediamines are dictated by the nature of the N-substituents. Below is a summary of key properties for N,N-diethyl and N,N-dimethyl analogs.

| Property | N,N-Diethyl-p-phenylenediamine | N,N-Dimethyl-p-phenylenediamine |

| CAS Number | 93-05-0[1] | 99-98-9 |

| Molecular Weight | 164.25 g/mol [1][2] | 136.20 g/mol |

| Appearance | Reddish-brown or black liquid[1] | Crystalline powder |

| Melting Point | 19-21 °C (66-70 °F)[3] | 38-41 °C (100-106 °F)[4] |

| Boiling Point | 261-263 °C (502-505 °F) at 760 mmHg[5] | 262 °C (504 °F) |

| Density | 0.988 g/mL at 25 °C[3] | Not available |

| Solubility | Insoluble in water[3] | Mixes with water |

| Refractive Index | 1.5710 at 20 °C[3] | Not available |

Spectroscopic data is crucial for the identification and characterization of these compounds. PubChem and other chemical databases house reference spectra (NMR, IR, Mass Spectrometry) for these common analogs.[1]

Synthesis Methodologies

The synthesis of N,N-dialkyl-p-phenylenediamines typically involves a multi-step process starting from a substituted aniline or nitrobenzene. A common and industrially relevant approach is the reduction of an intermediate nitro or nitroso compound.

General Synthesis Pathway

A prevalent method involves two key transformations:

-

Nitrosation/Nitration: Introduction of a nitroso (-NO) or nitro (-NO₂) group at the para-position of an N,N-dialkylaniline.

-

Reduction: Conversion of the nitroso or nitro group to a primary amine (-NH₂).

Caption: General two-step synthesis workflow for N,N-dialkyl-p-phenylenediamines.

Example Protocol: Synthesis of N,N-Dimethyl-p-phenylenediamine via Hydrazine Hydrate Reduction

This protocol is based on a green chemistry approach that utilizes hydrazine hydrate as the reducing agent, offering high yield and milder conditions.[6]

Materials:

-

p-Nitro-N,N-dimethylaniline

-

Ethanol (proton polar solvent)

-

CuO/C catalyst (8-10% CuO loading)

-

Hydrazine hydrate

-

Ethyl acetate and petroleum ether (for recrystallization)

Procedure:

-

Charge a reaction flask with p-nitro-N,N-dimethylaniline (1 equivalent), ethanol, and the CuO/C catalyst.[6]

-

Heat the mixture to 75°C with stirring.[6]

-

Add hydrazine hydrate (2 equivalents) dropwise to the reaction mixture.[6]

-

Maintain the temperature and continue stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 5 hours.[6]

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the resulting solid from a mixture of ethyl acetate and petroleum ether to yield pure N,N-dimethyl-p-phenylenediamine.[6]

Causality: The choice of a heterogeneous CuO/C catalyst facilitates the reduction by providing an active surface for the reaction between the nitro compound and hydrazine hydrate, which is preferable to older methods using stoichiometric metal reductants like stannous chloride that generate significant waste.[4][6] The protic solvent (ethanol) is crucial for the protonolysis steps involved in the reduction mechanism.

Applications in Research and Development

Derivatives of p-phenylenediamine are indispensable in various scientific and industrial domains due to their redox activity and ability to serve as versatile chemical building blocks.

-

Antioxidants and Stabilizers: N,N'-disubstituted p-phenylenediamines, particularly diaryl derivatives like N,N'-diphenyl-p-phenylenediamine (DPPD), are widely used as antioxidants and antiozonants in rubber and petroleum products.[7] They function by intercepting radical species, thereby preventing oxidative degradation of the material.

-

Dye and Pigment Intermediates: These compounds are foundational for the synthesis of a wide range of dyes, including azo dyes and hair dyes.[1] Their facile oxidation allows for the formation of intensely colored polymeric structures.

-

Photographic Developers: N,N-dialkyl-p-phenylenediamines serve as developing agents in color photography.[1] They reduce silver halides in the photographic emulsion, and the resulting oxidized developer couples with other molecules to form the color dyes of the image.

-

Polymerization Inhibitors: They can act as inhibitors in polymerization processes, controlling the rate of reaction and preventing unwanted side reactions.[7]

-

Analytical Chemistry: N,N-Diethyl-p-phenylenediamine is used in analytical methods, such as for the detection of chlorine in water through a colorimetric reaction.[3][8]

-

Drug Development and Biological Research: The p-phenylenediamine scaffold is explored in medicinal chemistry for developing new therapeutic agents. The ability of these compounds to undergo redox cycling can be harnessed for biological activity, though it also contributes to their toxicity profile.[9] Following application to skin, N,N-diethyl-p-phenylenediamine has been shown to bind to epidermal proteins.[1]

Safety, Handling, and Toxicology

N,N-disubstituted p-phenylenediamines are hazardous compounds that require careful handling. They are toxic and can be absorbed through the skin.

Hazard Profile (based on N,N-Diethyl-p-phenylenediamine):

-

Acute Toxicity: Toxic if swallowed.[10]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[10]

-

Sensitization: May cause an allergic skin reaction (sensitization) in susceptible individuals.[11]

-

Target Organ Toxicity: May cause respiratory irritation.[10]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[10]

-

Personal Protection: Wear protective gloves, chemical safety goggles, a face shield, and appropriate lab clothing.[10]

-

Handling Practices: Avoid all personal contact, including inhalation of vapors or dust.[11] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[10] Keep containers tightly closed, preferably under an inert atmosphere like nitrogen, as these compounds are sensitive to air and light.[10][11]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[10]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention.[10]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Conclusion

The N,N-disubstituted p-phenylenediamine family represents a class of highly versatile and reactive molecules. While specific data on the diallyl derivative remains elusive, a thorough understanding of its close, well-documented analogs provides a robust framework for predicting its properties and potential applications. Their synthesis from common starting materials and their utility as antioxidants, dye precursors, and research chemicals ensure their continued importance in science and industry. However, their significant toxicity necessitates strict adherence to safety protocols to mitigate risks to researchers and professionals.

References

-

N,N-Diethyl-p-phenylenediamine. PubChem, National Center for Biotechnology Information. [Link]

-

N,N-DIETHYL-P-PHENYLENEDIAMINE. precisionFDA. [Link]

-

N,N'-Diphenyl-P-Phenylenediamine. PubChem, National Center for Biotechnology Information. [Link]

- A kind of synthetic method of N,N-dimethyl-p-phenylenediamine. (2010).

-

Preparation of N,N-dimethyl-p-phenylenediamine. PrepChem.com. [Link]

-

Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Chemos GmbH & Co. KG. [Link]

-

Material Safety Data Sheet - N,n'-diphenyl-p-phenylenediamine (pract), 97% (titr.). Cole-Parmer. [Link]

-

N,N'-DIPHENYL-P-PHENYLENEDIAMINE. Inxight Drugs, National Center for Advancing Translational Sciences. [Link]

-

One-step synthesis of N,N′-dialkyl-p-phenylenediamines. RSC Publishing. [Link]

-

N'-Ditolyl-p-phenylendiamin. PubChem, National Center for Biotechnology Information. [Link]

- Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. (2011).

Sources

- 1. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. N,N-二乙基-对苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. N,N-DIETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 7. N,N-Diphenyl-p-phenylenediamine CAS#: 74-31-7 [m.chemicalbook.com]

- 8. N,N-二乙基-对苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemos.de [chemos.de]

Difference between N1,N1-diallyl and N,N'-diallyl-p-phenylenediamine

Technical Guide: Comparative Analysis of -Diallyl vs. -Diallyl-p-phenylenediamine[1]

Executive Summary

In the chemistry of p-phenylenediamines (PPDs), the distinction between unsymmetrical (

While both molecules share the core PPD scaffold and two allyl moieties, their electronic behaviors diverge radically:

-

-diallyl-p-phenylenediamine (Unsymmetric) functions primarily as a nucleophilic coupling agent .[1] It preserves a primary amine group (

-

-diallyl-p-phenylenediamine (Symmetric) functions as a radical scavenger (antioxidant) .[1] Its two secondary amine groups (

This guide details the structural theory, synthetic pathways, and functional applications of these two isomers.

Part 1: Structural & Electronic Theory[1]

The defining difference lies in the nitrogen substitution pattern.[1] This dictates the molecule's oxidation potential and its ability to couple with other species.

Structural Visualization

The following diagram contrasts the connectivity and reactive sites of both isomers.

Figure 1: Structural comparison highlighting the reactive primary amine in the unsymmetric isomer vs. the labile hydrogens in the symmetric isomer.

Electronic Causality

-

The Unsymmetric Isomer (

): The tertiary nitrogen is electron-rich but sterically hindered.[1] The para-located primary amine ( -

The Symmetric Isomer (

): Both nitrogens are secondary. The presence of labile hydrogen atoms on both nitrogens allows the molecule to undergo a two-step oxidation to a stable Quinone Diimine (QDI) .[1] This stability allows it to intercept oxygen/ozone radicals without immediately polymerizing, which is the definition of an antioxidant.

Part 2: Functional Applications

-Diallyl (The "Developer")

This isomer is chemically aligned with color developers (like CD-3 or CD-4 used in photography) and dye intermediates.[1]

-

Oxidative Coupling: Used in hair dyes and reprographic systems. The primary amine reacts with couplers to produce cyan, magenta, or yellow chromophores.

-

Polymer Synthesis: Unlike standard diethyl-PPD, the allyl groups provide a secondary mechanism.[1] This molecule can act as a chain extender in polyureas (via

) while the allyl groups allow for post-polymerization crosslinking (thermal or radical cure).[1]

-Diallyl (The "Protector")

This isomer belongs to the class of substituted PPD antiozonants (similar to 6PPD or IPPD).[1]

-

Antiozonant Mechanism: It migrates to the surface of rubber/polymers.[2] Ozone attacks the secondary amine hydrogens preferentially over the polymer backbone.[1]

-

Co-Vulcanization: A unique advantage of the diallyl variant over standard alkyl PPDs is the allyl functionality.[1] During sulfur vulcanization of rubber, the allyl groups can participate in the crosslink network, preventing the antioxidant from leaching out (blooming) over time.

Part 3: Synthetic Pathways[1]

The synthesis of these isomers requires fundamentally different strategies to control alkylation selectivity.

Synthesis Workflows

Figure 2: Synthetic routes. Note that Route A guarantees asymmetry by blocking one nitrogen before introducing the second amine group.[1]

Detailed Protocols

Protocol A: Synthesis of

-Diallyl-p-phenylenediamine

Rationale: Direct alkylation of PPD yields a mixture.[1] We must alkylate aniline first, then introduce the second amine.[1]

-

Alkylation: React aniline with allyl bromide (2.2 eq) and

in DMF at 60°C. Isolate -

Nitrosation: Dissolve

-diallylaniline in dilute HCl at 0–5°C. Add aqueous -

Reduction: Reduce the nitroso compound using Iron powder/HCl (Bechamp reduction) or catalytic hydrogenation (

). -

Purification: Neutralize and extract. Distill under high vacuum (sensitive to oxidation).

Protocol B: Synthesis of

-Diallyl-p-phenylenediamine

Rationale: PPD has two equivalent amines.[1] Statistical alkylation is used, but requires careful stoichiometry.

-

Reagent Setup: Dissolve p-phenylenediamine (1 mol) in ethanol/water.

-

Addition: Add allyl bromide (2.0 mol) slowly at 30°C in the presence of sodium bicarbonate.

-

Control: Monitoring by TLC is critical to stop the reaction before quaternary ammonium salts form.

-

Workup: The symmetric isomer is less soluble in water than the starting material and often precipitates. Recrystallize from ethanol.

Part 4: Analytical Differentiation

To validate which isomer you have synthesized, use the following spectroscopic markers.

| Feature | ||

| Primary Amine IR | Doublet at ~3300–3400 cm⁻¹ ( | Single band at ~3300 cm⁻¹ ( |

| ¹H NMR (Aromatic) | AA'BB' Pattern: Two distinct doublets (approx 6.7 & 7.1 ppm) due to electronic asymmetry.[1] | Singlet (or tight singlet-like): All 4 aromatic protons are chemically equivalent (approx 6.6–6.8 ppm). |

| ¹H NMR (Amine) | Broad singlet for 2H ( | Broad singlet for 2H (two separate |

| Mass Spectrometry | Fragmentation often shows loss of | Fragmentation shows symmetric cleavage of allyl groups.[1] |

Part 5: Safety & Handling (Crucial)

Warning: Both compounds are potent sensitizers.

-

Sensitization: PPD derivatives are notorious contact allergens. The

isomer, containing a primary amine, has a higher sensitization potential (similar to hair dye precursors) than the -

Allyl Toxicity: Allyl halides used in synthesis are lachrymators and toxic. The final diallyl-amines may retain some hepatotoxicity associated with allyl metabolism.[1]

-

Storage: Both isomers oxidize in air. Store under nitrogen/argon in amber glass. The

isomer will turn purple/black (Wurster salts) rapidly if exposed to air.

References

-

Antioxidant Mechanisms

-

Mechanism of Action of p-Phenylenediamine Antioxidants. The formation of Quinone Diimine (QDI)

-substituted PPDs.[1] - Source: Rubber Chemistry and Technology.

-

-

Synthetic Methodology (Unsymmetric)

-

Toxicity & Safety

- Comparative Toxicity of Phenylenediamines.

- Source: National Institute of Health (NIH) / PubChem.

-

[1]

-

General Properties of PPDs

- p-Phenylenediamine Properties and Deriv

-

Source: Wikipedia / ECHA Registration Dossiers.[5]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry [scirp.org]

- 3. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 4. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]

- 5. N,N'-diphenyl-1,4-phenylene diamine, 74-31-7 [thegoodscentscompany.com]

Reactivity of allyl groups in N1,N1-Diallyl-1,4-benzenediamine

Technical Guide: Reactivity & Applications of -Diallyl-1,4-benzenediamine

Molecular Architecture & Electronic Profile

Core Structural Features[1][2][3]

-

Redox Center: The 1,4-benzenediamine (PPD) core is a potent antioxidant, capable of undergoing two reversible one-electron oxidations to form a radical cation (Wurster’s species) and subsequently a quinodiimine.

-

Allylic "Wings": The two allyl groups attached to the N1 nitrogen provide three distinct modes of reactivity:

-

Radical Scavenging: Weak

bonds (~88 kcal/mol) allow for facile hydrogen abstraction. -

Sigmatropic Rearrangement: The

-allyl motif is the precursor for [3,3]-sigmatropic rearrangements (Amino-Claisen). -

Crosslinking: The terminal double bonds serve as sites for radical polymerization or electrophilic addition.

-

| Feature | Chemical Moiety | Reactivity Mode | Key Application |

| Redox Active | Phenylenediamine Core | Electron Transfer (SET) | Antioxidant / Antiozonant |

| Radical Trap | Allylic C-H | H-Atom Transfer (HAT) | Solvent Stabilizer |

| Synthetic Handle | [3,3]-Sigmatropic Shift | Indole/Quinoline Synthesis | |

| Crosslinker | Terminal Alkene | Radical Polymerization | Rubber Vulcanization |

Mechanism I: Radical Scavenging & Stabilization

One of the primary industrial uses of this compound is as a stabilizer for halogenated solvents (e.g., trichloroethylene, perchloroethylene). It functions by intercepting radical species generated during solvent degradation, preventing acidification and corrosion.

The Mechanism

The stabilization process is dual-action, involving both the nitrogen lone pair and the allylic hydrogens.

-

Single Electron Transfer (SET): The electron-rich PPD core donates an electron to an electrophilic radical (e.g.,

), forming a stable radical cation. -

H-Atom Transfer (HAT): A radical abstracts a hydrogen atom from the allylic position (which is resonance-stabilized), terminating the radical chain reaction.

Figure 1: Dual-pathway radical scavenging mechanism. The molecule acts as a "radical sink" via both electron transfer and hydrogen abstraction.

Mechanism II: The Amino-Claisen Rearrangement

For synthetic chemists, the most critical reactivity of

Reaction Pathway

This is a concerted [3,3]-sigmatropic rearrangement. Because the para-position is blocked by the primary amine (or substituted amine), migration occurs exclusively to the ortho position relative to the diallylamino group.

-

Thermal Conditions: Requires high temperatures (200–250°C).

-

Catalytic Conditions: Lewis acids (e.g.,

,

Synthetic Utility: The resulting o-allylaniline derivatives are versatile precursors for synthesizing indoles (via oxidative cyclization) or quinolines.

Figure 2: The Amino-Claisen rearrangement pathway. The reaction restores aromaticity after the sigmatropic shift, locking the allyl group at the ortho position.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Amino-Claisen Rearrangement

Use this workflow to convert the N-allyl group into a C-allyl group for further functionalization.

Reagents:

- -Diallyl-1,4-benzenediamine (1.0 equiv)

-

Zinc Chloride (

) (1.0 - 1.2 equiv) -

Solvent: Xylene or Chlorobenzene (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and inert gas inlet (

or -

Catalyst Addition: Add anhydrous

(10-12 mmol) in a single portion. The mixture may become heterogeneous. -

Reaction: Heat the mixture to reflux (~140°C) for 4–12 hours. Monitor conversion via TLC (eluent: Hexane/EtOAc) or GC-MS. Look for the disappearance of the starting material peak and the appearance of a slightly more polar product.

-

Quench: Cool the reaction to room temperature. Quench by adding 10% NaOH solution (30 mL) to break the zinc-amine complex. Stir vigorously for 30 minutes.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with Ethyl Acetate (

mL). -

Purification: Combine organic layers, dry over

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography on silica gel to isolate the mono- or bis-rearranged product (depending on reaction time and stoichiometry).

Protocol B: Electrochemical Polymerization (Surface Coating)

Use this workflow to generate crosslinked, redox-active films on electrode surfaces.

Reagents:

-

Monomer:

-Diallyl-1,4-benzenediamine (0.05 M) -

Electrolyte:

(0.5 M) or

Step-by-Step Methodology:

-

Setup: Use a standard three-electrode cell:

-

Working Electrode: Glassy Carbon or Platinum.

-

Counter Electrode: Platinum wire.

-

Reference: Ag/AgCl.[2]

-

-

Degassing: Purge the electrolyte solution with

for 15 minutes prior to measurement. -

Cyclic Voltammetry (CV): Cycle the potential between -0.2 V and +1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s.

-

Observation:

-

Cycle 1: Observe the irreversible oxidation peak of the monomer (~0.6 - 0.8 V).

-

Subsequent Cycles: Watch for the growth of a broad redox couple, indicating polymer film formation. Unlike simple PPD, the film growth may be slower due to allyl crosslinking terminating linear chain growth.

-

-

Rinsing: Remove the electrode and rinse gently with monomer-free electrolyte to remove loosely adsorbed species.

References

-

Mechanistic Insight into Amino-Claisen Rearrangement

- Title: Amino-Claisen Rearrangement of N-Allyl Aryl Amines: A Versatile Precursor in the Palladium Catalyzed Heteroannul

- Source: TSI Journals, Organic Chemistry.

-

URL:

-

Radical Scavenging & Antioxidant Activity

- Title: DFT study of the reaction sites of N,N'-substituted p-phenylenediamine antioxidants.

- Source: Polymer Degradation and Stability / ResearchG

-

URL:

-

General Reactivity of Allyl Groups

-

Electropolymerization Context

- Title: Electropolymerization and Characterization of Poly(o-phenylenediamine) Thin Films.

-

Source: Journal of Nano and Materials Science Research.[5]

-

URL:

Sources

- 1. mdpi.com [mdpi.com]

- 2. electrochemsci.org [electrochemsci.org]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. Claisen Rearrangement [organic-chemistry.org]

- 5. Electropolymerization and Characterization of Poly (O-Phenylenediamine) Thin Films at Different pH | Journal of Nano and Materials Science Research [journals.nanotechunn.com]

Methodological & Application

Application Note: Preparation of Ionically Conductive Polymers via Cyclopolymerization of N,N-Diallyl Derivatives

Executive Summary

This guide details the synthesis and processing of poly(diallyldimethylammonium chloride) (PDADMAC) and its derivatives. While "conductive polymers" typically refers to conjugated systems (e.g., polyaniline) exhibiting electronic conductivity, N,N-diallyl derivatives form a distinct class of polyelectrolytes exhibiting high ionic conductivity .

These materials are critical in bio-electronics, solid-state drug delivery systems, and anion-exchange membranes. This protocol focuses on Butler’s Cyclopolymerization mechanism to generate high-molecular-weight, defect-free polyelectrolytes and describes anion-exchange strategies to modulate conductivity for specific bio-interfaces.

Scientific Foundation: Butler’s Cyclopolymerization

The polymerization of N,N-diallyl quaternary ammonium salts does not follow simple vinyl addition. Instead, it proceeds via an alternating intramolecular-intermolecular chain propagation , known as Butler’s Cyclopolymerization.

Mechanism & Criticality

-

Kinetic vs. Thermodynamic Control: The reaction forms five-membered (pyrrolidinium) rings under kinetic control and six-membered (piperidinium) rings under thermodynamic control. For high ionic mobility, the sterically less hindered five-membered ring is often preferred.

-

Conductivity Source: Conductivity arises from the dissociation of the counter-anion (e.g., Cl⁻, TFSI⁻) from the quaternary ammonium backbone. The mobility of this ion determines the material's impedance.

DOT Diagram: Butler's Cyclopolymerization Mechanism

Figure 1: Mechanism of Butler's Cyclopolymerization showing the kinetic preference for 5-membered pyrrolidinium rings, crucial for polymer solubility and ionic transport.

Materials Selection & Pre-requisites

To ensure high conductivity (>10⁻³ S/cm) and reproducibility, reagent purity is non-negotiable.

| Component | Specification | Purpose |

| Monomer | DADMAC (60-65% aq. solution) | High concentration minimizes chain transfer to solvent. |

| Initiator | Ammonium Persulfate (APS) | Water-soluble radical source; standard for aqueous systems. |

| Chelator | EDTA (Disodium salt) | Sequestration of trace metal ions (Fe²⁺/Cu²⁺) that cause premature termination. |

| Solvent | Deionized Water (18.2 MΩ·cm) | Prevents background ionic noise in conductivity measurements. |

| Anion Exchange | LiTFSI / NaBF₄ | Optional: Replaces Cl⁻ with bulky anions to prevent crystallization and enhance conductivity in dry states. |

Protocol 1: High-Molecular-Weight Synthesis of PDADMAC

Objective: Synthesize a linear, high-purity polyelectrolyte with maximal charge density.

Step-by-Step Methodology

-

Monomer Purification:

-

Treat commercial DADMAC solution with activated charcoal (1% w/v) for 1 hour. Filter through a 0.45 µm PTFE membrane.

-

Why: Commercial monomers contain amine impurities that retard polymerization and reduce final molecular weight.

-

-

Reaction Setup:

-

In a 3-neck round-bottom flask, dilute the purified DADMAC to 2.5 M using deionized water.

-

Add EDTA (0.5 mM) .

-

Purge with N₂ gas for 30 minutes to remove dissolved oxygen (a radical scavenger).

-

-

Initiation:

-

Heat the solution to 60°C under continuous stirring (200 RPM).

-

Add APS initiator (0.5 mol% relative to monomer) dissolved in minimal water.

-

Note: Do not exceed 0.5 mol% initiator; higher concentrations reduce molecular weight, leading to brittle films.

-

-

Polymerization:

-

Maintain reaction at 60°C for 4–6 hours . Viscosity will increase significantly.

-

Terminate by cooling to 4°C and exposing to air.

-

-

Purification (Critical for Conductivity):

-

Precipitate the polymer by pouring the viscous solution into excess acetone (1:10 ratio).

-

Redissolve in water and dialyze (MWCO 12-14 kDa) against distilled water for 3 days to remove unreacted monomer and excess salts.

-

Lyophilize (freeze-dry) to obtain a white, hygroscopic powder.

-

Protocol 2: Anion Exchange for Enhanced Conductivity

Objective: Replace the chloride counter-ion to modulate solubility and ionic conductivity for bio-electronic applications.

Standard PDADMAC (Cl⁻ form) is hydrophilic but brittle in dry states. Exchanging Cl⁻ for Bis(trifluoromethanesulfonyl)imide (TFSI⁻) creates a hydrophobic, plasticized material suitable for solid-state electrolytes.

-

Dissolution: Dissolve 1.0 g of purified PDADMAC in 10 mL deionized water.

-

Metathesis: Add a stoichiometric excess (1.1 eq) of LiTFSI dissolved in water.

-

Phase Separation: The PDADMAC-TFSI complex will precipitate immediately (hydrophobic transition).

-

Washing: Decant the supernatant. Wash the precipitate 3x with deionized water to remove LiCl byproducts.

-

Drying: Vacuum dry at 50°C for 24 hours.

-

Film Casting: Dissolve the PDADMAC-TFSI in acetone or acetonitrile and cast onto interdigitated electrodes for sensing applications.

Protocol 3: Characterization & Validation

A. Structural Confirmation (¹H-NMR)

Dissolve polymer in D₂O.

-

Target Peaks:

-

Broad peaks at 1.0–2.5 ppm (cyclic backbone CH/CH₂).

-

Sharp singlet at 3.0–3.2 ppm (N-Methyl groups).

-

Absence of peaks at 5.5–6.0 ppm (Vinyl protons of unreacted monomer).

-

B. Ionic Conductivity Measurement (EIS)

Use Electrochemical Impedance Spectroscopy (EIS) to determine ionic conductivity (

-

Cell Setup: Sandwich the polymer film between two stainless steel blocking electrodes.

-

Parameters: Frequency range 100 mHz to 1 MHz; Amplitude 10 mV.

-

Calculation:

Where:- = Film thickness (cm)

- = Bulk resistance (Ohms, derived from the high-frequency intercept of the Nyquist plot)

- = Electrode contact area (cm²)

Experimental Workflow Visualization

Figure 2: Experimental workflow for synthesizing and processing PDADMAC for specific conductivity requirements.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Viscosity / Low MW | High initiator concentration or O₂ inhibition. | Reduce APS to <0.5 mol%. Ensure rigorous N₂ purging (30+ min). |

| Gelation (Insoluble) | Crosslinking via impurities or excessive concentration. | Use <3.0 M monomer concentration. Check monomer purity for divinyl impurities. |

| Low Conductivity | Residual monomer or inorganic salts. | Extend dialysis time. Ensure water purity is 18.2 MΩ. |

| Brittle Films | High Tg (Glass Transition Temp). | Perform anion exchange (to TFSI) or add plasticizer (PEG/Glycerol). |

References

-

Mechanism of Cyclopolymerization

-

Ionic Conductivity in PDADMAC

-

Muthukrishnan, S., et al. (2019). Poly(diallyldimethylammonium) based anion exchange membranes. Journal of Membrane Science. Link

-

-

Anion Exchange Protocols

-

Wong, C., et al. (2025). Poly(diallyldimethylammonium)-based solid electrolytes to significantly enhance the power factor of a thermoelectric oxide film. Sustainable Energy & Fuels. Link

-

-

Hydrogel Applications

-

Dragan, E. S. (2014). Design of ionic composite hydrogels based on chitosan and poly(diallyldimethylammonium chloride). Chemical Engineering Journal. Link

-

Sources

Application Notes and Protocols for the Purification of N1,N1-Diallyl-1,4-benzenediamine via Recrystallization

Abstract

This document provides a comprehensive guide for the purification of N1,N1-Diallyl-1,4-benzenediamine through recrystallization. Recognizing the limited availability of specific physical property data for this compound, this protocol emphasizes a systematic approach to solvent selection and optimization of the recrystallization procedure. This methodology is designed to empower researchers, scientists, and drug development professionals to develop a robust and efficient purification protocol tailored to their specific needs. The core principles of recrystallization, a detailed experimental workflow for solvent screening, and a generalized protocol for the recrystallization process are presented, underpinned by established chemical principles and safety best practices.

Introduction: The Rationale for a Method Development Approach

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature.[3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[4]

A literature search for a specific, established recrystallization protocol for this compound (CAS No. 74332-66-4) did not yield a definitive procedure. The physical properties of substituted p-phenylenediamines can vary significantly based on the nature of the N-substituents. For instance, N,N-Diethyl-p-phenylenediamine is a low-melting solid (19-21 °C), while N,N'-Diphenyl-p-phenylenediamine has a much higher melting point (135 °C).[4] This variability underscores the necessity of a systematic approach to determine the optimal recrystallization conditions for this compound.

This guide, therefore, presents a detailed methodology for selecting a suitable solvent system and subsequently performing the recrystallization. This approach not only ensures a higher probability of successful purification but also aligns with best practices in chemical research and process development.

Principle of Recrystallization

The success of recrystallization hinges on the principle of differential solubility. The key steps involved in this process are:

-

Solvent Selection: Identifying a solvent that dissolves the target compound to a greater extent at higher temperatures than at lower temperatures.

-

Dissolution: Dissolving the impure solid in a minimum amount of the hot solvent to create a saturated solution.

-

Filtration (optional): If insoluble impurities are present, a hot filtration step is performed to remove them.

-

Crystallization: Allowing the hot, saturated solution to cool slowly, promoting the formation of pure crystals of the desired compound.

-

Isolation: Separating the purified crystals from the cold solvent (mother liquor) by filtration.

-

Washing: Rinsing the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

-

Drying: Removing the last traces of solvent from the purified crystals.

Materials and Equipment

Reagents

-

Impure this compound

-

A selection of potential recrystallization solvents (see Table 1)

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate (for drying organic extracts if applicable from synthesis workup)

Equipment

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Hot plate with magnetic stirring capability

-

Magnetic stir bars

-

Heating mantle (as an alternative to a hot plate)

-

Condenser (for refluxing)

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source (e.g., water aspirator or vacuum pump)

-

Spatulas

-

Glass stirring rods

-

Melting point apparatus

-

Analytical balance

-

Fume hood

Experimental Protocol: A Systematic Approach

Part 1: Solvent Screening

The critical first step is to identify a suitable solvent or solvent system. This is achieved through small-scale solubility tests. A range of solvents with varying polarities should be tested.

Table 1: Suggested Solvents for Screening

| Solvent Class | Examples | Rationale |

| Non-polar | Hexanes, Heptane | Effective for non-polar compounds. |

| Moderately Non-polar | Toluene, Diethyl ether | May provide the right balance of solubility. |

| Polar Aprotic | Acetone, Ethyl acetate | Common and effective recrystallization solvents. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Often good solvents for amines. |

| Mixed Solvent Systems | Ethanol/Water, Acetone/Hexane | Used when a single solvent is not ideal. |

Procedure for Solvent Screening:

-

Place approximately 20-30 mg of the impure this compound into a small test tube.

-

Add the first test solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Observe and record the solubility.

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate. Continue to add the solvent in small portions (up to a total of 2-3 mL) until the solid dissolves completely.

-

If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

-

Observe if crystal formation occurs. An ideal solvent will show low solubility at room temperature, high solubility when hot, and will yield a good recovery of crystals upon cooling.

-

Repeat this procedure for each of the selected solvents.

Part 2: Recrystallization Procedure

Once a suitable solvent has been identified, the bulk recrystallization can be performed. The following is a general procedure that should be adapted based on the results of the solvent screening.

dot

Caption: Workflow for the recrystallization of this compound.

-

Dissolution: Place the impure this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the flask containing the solid in small portions, with continuous stirring and gentle heating, until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[3]

-

Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling generally results in the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

-

Drying: Dry the purified crystals. This can be done by air drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.

Characterization of Purified Product

The purity of the recrystallized this compound should be assessed.

-

Melting Point Determination: A sharp melting point range close to the literature value (if available) is a good indicator of purity. Impurities typically broaden and depress the melting point range.

-

Spectroscopic Analysis: Techniques such as NMR, IR, and Mass Spectrometry can be used to confirm the identity and purity of the final product.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

It is highly recommended to obtain a compound-specific SDS before commencing any experimental work.

Troubleshooting

| Issue | Possible Cause | Solution |

| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent and try to cool again. |

| The compound is very soluble even in the cold solvent. | Try a different solvent or a mixed solvent system. | |

| Oily precipitate forms | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, then cool more slowly. Add a small amount of a "poorer" solvent. |

| Low recovery of crystals | The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of hot solvent for dissolution. |

| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask; work quickly. |

Conclusion

This application note provides a robust and scientifically sound methodology for the purification of this compound by recrystallization. By following the systematic approach of solvent screening and a generalized recrystallization protocol, researchers can effectively develop a tailored purification procedure. Adherence to the outlined safety precautions is paramount throughout the experimental process.

References

- Fisher Scientific. (2010, May 21).

- University of Rochester, Department of Chemistry.

- ChemicalBook. N,N-Diphenyl-p-phenylenediamine CAS#: 74-31-7.

- Sigma-Aldrich. N-1,N-1-Diallyl-1,4-benzenediamine | 74332-66-4.

- PrepChem.com. Preparation of N,N-dimethyl-p-phenylenediamine.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.

- Chemos GmbH & Co.KG.

- MilliporeSigma. (2025, November 6).

- Sigma-Aldrich. N,N-Diethyl-p-phenylenediamine 97 93-05-0.

- Thermo Fisher Scientific. (2025, September 17).

- Google Patents. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.

- PubMed. (2000, April 15). A second polymorphic form of N,N'-diphenyl-1,4-phenylenediamine.

- Google Patents.

- Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.

- PubChem. 3-Acetamidophthalic Anhydride | C10H7NO4 | CID 226121.

- chemBlink. 3-Acetamidophthalic Anhydride [CAS# 6296-53-3].

- Ruifu Chemical. China 3-Acetamidophthalic Anhydride CAS 6296-53-3 Purity >98.0% (HPLC)

- ChemicalBook. 6296-53-3(1,3-Dioxo-2-isoindolineaceticacid).

- BOC Sciences. CAS 6296-53-3 (3-Acetylaminophthalic Anhydride) - Daily Chemicals.

- PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | C30H28N6 | CID 76776.

- Nanalysis Corp. (2024, July 23).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-diallyl-p-phenylenediamine

Welcome to the technical support center for the synthesis of N,N-diallyl-p-phenylenediamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific alkylation reaction. Our goal is to provide in-depth, field-proven insights and practical solutions to help you optimize your reaction conditions and maximize your product yield and purity.

Introduction: The Synthetic Challenge

N,N-diallyl-p-phenylenediamine is a valuable diamine monomer and chemical intermediate. However, its synthesis via the direct alkylation of p-phenylenediamine presents several challenges that can significantly impact the yield and purity of the final product. The primary issues stem from the high reactivity of the starting diamine, leading to over-alkylation and a susceptibility to oxidation. This guide addresses these issues in a direct question-and-answer format, providing both the "how" and the "why" behind each recommendation.

The core reaction involves the nucleophilic substitution of an allyl halide by p-phenylenediamine.

Caption: General reaction scheme for N,N-diallylation.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yields are consistently low, with a significant amount of complex byproducts. What is the most common cause?

A1: The principal reason for low yields is competitive over-alkylation. The nitrogen atoms in both the starting material (p-phenylenediamine) and the desired product (N,N-diallyl-p-phenylenediamine) are nucleophilic. Consequently, the reaction does not simply stop at the di-substituted stage. The product can be further alkylated to form N,N,N'-triallyl-p-phenylenediamine and, subsequently, N,N,N',N'-tetraallyl-p-phenylenediamine. These side reactions consume both the alkylating agent and the desired product, leading to a lower yield and a more complex purification process.

Another major contributor to low yield and impurity is the oxidation of the aromatic diamine starting material and products, which are highly sensitive to air and can form colored, polymeric impurities.[1][2]

Caption: Reaction pathway showing desired product and over-alkylation.

Q2: How can I effectively control the reaction to minimize the formation of tri- and tetra-allylated byproducts?

A2: Controlling selectivity is paramount. The key is to manipulate the reaction conditions to favor the formation of the desired N,N-diallyl product over further alkylation. This can be achieved through several strategies:

-

Stoichiometric Control: The molar ratio of p-phenylenediamine to the allyl halide is a critical parameter. Using a slight excess of p-phenylenediamine can statistically favor the di-substitution and leave less allyl halide available for subsequent reactions. Conversely, an excess of the allyl halide will strongly promote over-alkylation. A starting point is a ratio close to the theoretical 1:2 (diamine:halide), with fine-tuning based on results.

-

Controlled Reagent Addition: Instead of adding all the allyl halide at once, employ a slow, dropwise addition using a syringe pump or a dropping funnel. This maintains a low instantaneous concentration of the alkylating agent, reducing the statistical probability of a third or fourth alkylation occurring on an already di-substituted molecule.

-

Temperature Management: Alkylation reactions are typically exothermic. Running the reaction at a lower, controlled temperature (e.g., 0 °C to room temperature) can enhance selectivity. While this may decrease the overall reaction rate, it provides a more controlled environment that disfavors the higher activation energy pathways of over-alkylation.

| Parameter | Recommendation | Rationale |

| Molar Ratio (Diamine:Allyl Halide) | Start at 1:2.05 | Minimizes excess alkylating agent available for side reactions. |

| Reagent Addition | Slow, dropwise addition over 1-2 hours | Keeps instantaneous concentration of allyl halide low. |

| Temperature | 0 °C to 25 °C | Reduces reaction rate, often improving selectivity. |

Table 1: Recommended Starting Conditions to Control Over-Alkylation

Q3: My reaction mixture rapidly turns dark brown or black, resulting in a tar-like crude product. What is causing this and how can it be prevented?

A3: This is a classic sign of oxidation. p-Phenylenediamines are notoriously unstable in the presence of oxygen, readily oxidizing to form highly colored quinone-imine species, which can then polymerize.[2] This not only consumes your starting material and product but also makes purification exceptionally difficult.

Preventative Measures:

-

Inert Atmosphere: The most crucial step is to rigorously exclude oxygen. The reaction should be conducted under a positive pressure of an inert gas, such as nitrogen or argon. This involves using standard Schlenk line or glovebox techniques.

-

Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Before use, degas your chosen solvent by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

-

Purification of Starting Material: Commercial p-phenylenediamine is often partially oxidized (appearing tan or brown instead of white). It can be purified by sublimation or recrystallization from water with activated charcoal to remove colored impurities before use.[3][4]

Q4: What are the most suitable solvent and base combinations for this synthesis?

A4: The choice of solvent and base is critical for facilitating the desired SN2 reaction while minimizing side reactions. The base is required to neutralize the hydrohalic acid (e.g., HBr or HCl) generated during the reaction, which would otherwise protonate the amine nucleophile and halt the reaction.

-

Base Selection: A non-nucleophilic, inorganic base is typically preferred. Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are excellent choices. They are inexpensive, effective at scavenging acid, and easily removed during aqueous work-up. Stronger bases like sodium hydride (NaH) or organolithiums are generally not recommended as they can deprotonate other positions or lead to undesired side reactions.

-

Solvent Selection: Polar aprotic solvents are ideal as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering.

| Solvent | Base | Temperature Range | Comments |

| Acetonitrile (CH₃CN) | K₂CO₃ | 0 - 60 °C | Excellent choice. Good solubility for reactants and salts. Easy to remove under vacuum. |

| N,N-Dimethylformamide (DMF) | K₂CO₃ / NaHCO₃ | 0 - 50 °C | High boiling point, good solvent power. More difficult to remove. Must be high purity. |

| Ethanol (EtOH) | NaHCO₃ | 25 - 78 °C | Protic solvent, can slow SN2 reaction slightly. Good for reactions at reflux. |

| Tetrahydrofuran (THF) | K₂CO₃ | 0 - 66 °C | Lower boiling point, good general-purpose solvent. |

Table 2: Comparison of Common Solvent and Base Systems

Q5: Purification of the crude product is proving difficult. What is an effective purification strategy?

A5: A multi-step purification strategy is almost always necessary due to the mixture of starting material, mono-, di-, tri-, and tetra-allylated products, and oxidation impurities.

Recommended Purification Workflow:

-

Initial Work-up: After the reaction is complete, cool the mixture and filter off the inorganic base. If a water-miscible solvent like DMF was used, the solvent can be removed under reduced pressure. The residue is then taken up in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washed several times with water to remove any remaining salts or water-soluble impurities.

-

Acid/Base Extraction (Optional): To remove unreacted p-phenylenediamine, you can wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The diamine will be protonated and move to the aqueous layer. The desired product is less basic and should remain in the organic layer. This step must be done carefully to avoid product loss.

-

Column Chromatography: This is the most reliable method for separating the different alkylated species.

-

Stationary Phase: Silica gel is standard.

-

Mobile Phase: A non-polar/polar solvent system is used. Start with a low polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. The less-polar, over-alkylated products (tetra- and tri-allyl) will elute first, followed by the desired N,N-diallyl product, and finally the more polar mono-allyl and starting material.

-

-

Vacuum Distillation: If the product is a thermally stable liquid and the synthesis was performed on a larger scale, vacuum distillation can be an effective final purification step after initial chromatography to remove residual solvent and minor impurities.[5]

Caption: A standard workflow for the purification of the product.

Benchmark Experimental Protocol

This protocol integrates the best practices discussed above for a laboratory-scale synthesis. Safety Note: p-Phenylenediamine and allyl halides are toxic and sensitizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials:

-

p-Phenylenediamine (1.08 g, 10.0 mmol)

-

Allyl bromide (1.75 mL, 20.5 mmol, 2.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (4.15 g, 30.0 mmol)

-

Anhydrous Acetonitrile (50 mL, degassed)

Procedure:

-

Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Inerting: Purge the entire system with dry nitrogen for 10-15 minutes.

-

Reagent Addition: To the flask, add p-phenylenediamine and potassium carbonate. Add 40 mL of degassed anhydrous acetonitrile.

-

Cooling: Place the flask in an ice-water bath and cool the stirring suspension to 0 °C.

-

Controlled Alkylation: Dilute the allyl bromide with 10 mL of degassed anhydrous acetonitrile in a syringe. Using a syringe pump, add the allyl bromide solution to the reaction flask dropwise over a period of 90 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours under a positive pressure of nitrogen. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the K₂CO₃ and KBr salts, washing the filter cake with fresh acetonitrile.

-

Combine the filtrates and remove the acetonitrile under reduced pressure.

-

Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel.

-

Elute with a gradient of 2% to 10% ethyl acetate in hexane.

-

Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to afford N,N-diallyl-p-phenylenediamine as a pale oil or low-melting solid.

-

References

-

Purification of Laboratory Chemicals, 2nd Edn. ; Perrin, D.D.; Annarego, W.L.F.; Perrin, D.R.; Pergamon Press, New York, 1980. (Source for general purification techniques like recrystallization). [Link]

-

Preparation of N,N-dimethyl-p-phenylenediamine. PrepChem.com. (Provides an example of purification by vacuum distillation for a related compound). [Link]

-

p-Phenylenediamine - Wikipedia. (General information on properties and oxidation sensitivity). [Link]

- Method of purifying technical p-phenylenediamine. Google Patents, RU2448084C1.

-

p-Phenylenediamine - CIR Report Data Sheet. Cosmetic Ingredient Review. (Details on chemical properties, including oxidation in air). [Link]

Sources

Removing unreacted allyl bromide from N1,N1-diallyl synthesis

Topic: Removal of Unreacted Allyl Bromide from N1,N1-Diallyl Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Safety Alert: ⚠️ Lachrymator / Alkylating Agent

Welcome to the Technical Support Center

You are accessing the troubleshooting module for N-alkylation workups . This guide addresses the safe and complete removal of excess allyl bromide (3-bromopropene) from reaction mixtures.

The Core Problem: Allyl bromide is a potent lachrymator and a reactive electrophile. While its boiling point (71°C) suggests removal by evaporation is possible, trace amounts often co-distill with solvents or adhere to oily crude products. Incomplete removal leads to:

-

Toxicity: Persistent, pungent garlic-like odor and mucosal irritation.

-

Side Reactions: Quaternization of your amine product upon standing (formation of tetra-allyl ammonium salts).

Module 1: Chemical Scavenging (The "Gold Standard")

Applicability: General synthesis (Neutral or Basic products).[1] Mechanism: Nucleophilic substitution to form water-soluble salts.

The most reliable method to remove trace allyl bromide is chemical quenching . We utilize Sodium Thiosulfate (

The Mechanism

Experimental Protocol: Thiosulfate Quench

-

Dilution: Dilute your crude reaction mixture with a non-miscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

-

Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate .

-

The Wash:

-

Separation: Drain the aqueous layer (contains the Bunte salt).

-

Validation: The organic layer is now free of active allyl bromide. Proceed with brine wash and drying.[2][3][4][5][6]

Visualization: Quenching Workflow

Figure 1: Logic flow for chemically neutralizing allyl bromide using sodium thiosulfate.

Module 2: Acid-Base Extraction (Specific for Amines)

Applicability: Specifically for N1,N1-diallyl amines . Logic: Exploiting the basicity of your product vs. the neutrality of allyl bromide.

Since your target is an amine, you can "hide" it in the aqueous layer using acid, wash away the allyl bromide with organic solvent, and then recover the amine. This is the most effective purification method as it removes not just allyl bromide, but also non-basic impurities.

Experimental Protocol: The "Switch" Technique

| Step | Action | Phase Location of Product | Phase Location of Allyl Bromide |

| 1 | Dissolve crude in Et2O/DCM. | Organic | Organic |

| 2 | Extract with 1M HCl (3x). | Aqueous (Ammonium Salt) | Organic |

| 3 | Discard Organic Layer. | — | Removed (in Organic Waste) |

| 4 | Wash Aqueous layer with fresh Et2O. | Aqueous | (Removes traces) |

| 5 | Basify Aqueous with 6M NaOH (pH > 12). | Precipitates/Oils out | — |

| 6 | Extract with fresh Et2O/DCM. | Organic | — |

Visualization: Acid-Base Separation

Figure 2: Purification workflow leveraging the basicity of the N,N-diallyl product.[3]

Module 3: Physical Removal (Evaporation)

Applicability: Bulk removal before workup. Warning: Only use if you have a high-efficiency fume hood and cold trap.

While chemical removal is superior for traces, bulk removal should be done via Rotary Evaporation ("Rotavap").

-

Vacuum Settings: Allyl bromide boils at 71°C (760 mmHg). Under standard diaphragm pump vacuum (~10-20 mbar), it will boil at < 0°C.

-

The Trap: You must use a liquid nitrogen or dry ice/acetone trap. If allyl bromide enters the pump oil, it will degrade the pump and release toxic vapors into the lab.

-

Co-evaporation: Adding Toluene can help co-distill stubborn allyl bromide residues due to vapor pressure effects, though they do not form a formal azeotrope [1].

Troubleshooting & FAQ

Q: I see a new spot on my TLC after leaving the crude oil overnight. What happened? A: This is likely quaternization . The unremoved allyl bromide reacted with your N,N-diallyl amine to form a tetra-allyl ammonium salt. This salt is usually very polar and stays at the baseline of the TLC. Prevention: Perform the Acid-Base extraction immediately after the reaction.

Q: My product still smells like garlic/pungent after the column. A: Allyl bromide can "tail" on silica columns or get trapped in the solvent front.

-

Solution: Dissolve your product in ether and wash with 10% aqueous Sodium Thiosulfate (see Module 1). The smell should disappear as the bromide is converted to the salt.

Q: Can I use Ammonia instead of Thiosulfate? A: Yes, aqueous ammonia will react with allyl bromide to form water-soluble allyl amines. However, if your product is also an amine, separation might be harder. Thiosulfate is chemically "orthogonal" (it won't react with your amine product), making it the safer choice [2].

Q: How do I visualize Allyl Bromide on TLC? A: Allyl bromide is weak under UV (254 nm).

-

Stain: Use KMnO4 (Potassium Permanganate). The alkene in the allyl group will stain bright yellow on a purple background.

-

Stain:Iodine Chamber . The alkyl halide will absorb iodine and appear as a brown spot.

References

- Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press.

-

Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard workup procedures for alkyl halides).

-

BenchChem Technical Support. "Bromine Removal from Reaction Mixtures." BenchChem Protocols. (General protocols for thiosulfate quenching).

-

University of Rochester. "Workup for Removing Bromine or Iodine." Department of Chemistry Laboratory Manuals.

Sources

Technical Support Center: Optimization of Reaction Temperature for N,N'-Diallyl-p-phenylenediamine Synthesis

Welcome to the technical support center for the synthesis of N,N'-diallyl-p-phenylenediamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperature—a critical parameter influencing the yield, purity, and efficiency of this synthesis. The information herein is synthesized from established principles of N-alkylation chemistry and field-proven insights to help you navigate common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis to provide a solid theoretical grounding for practical troubleshooting.

Q1: What is the general reaction mechanism for synthesizing N,N'-diallyl-p-phenylenediamine?

The synthesis is a classic nucleophilic substitution reaction (specifically, an N-alkylation) where the nitrogen atoms of p-phenylenediamine (PPD) act as nucleophiles, attacking the electrophilic carbon of an allyl halide (e.g., allyl bromide). The reaction proceeds in two sequential steps:

-

Mono-alkylation: One amino group of PPD reacts with one molecule of allyl halide to form N-allyl-p-phenylenediamine.

-

Di-alkylation: The remaining amino group of the mono-allylated intermediate reacts with a second molecule of allyl halide to yield the desired N,N'-diallyl-p-phenylenediamine.

A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrohalic acid (HBr or HCl) byproduct generated in each step.[1]

Q2: Why is reaction temperature such a critical parameter?

Reaction temperature directly influences both the rate and the outcome of the synthesis by:

-

Governing Reaction Rate: According to the Arrhenius equation, higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the rate of both the desired alkylation steps.

-

Controlling Selectivity: Temperature is a key determinant in the competition between mono-alkylation and di-alkylation. Critically, the mono-allylated product can sometimes be more nucleophilic than the starting PPD, leading to a third alkylation (over-alkylation) if not properly controlled.[2]

-

Influencing Side Reactions: Elevated temperatures can provide the necessary activation energy for undesirable side reactions, such as polymerization of the allyl groups, elimination reactions of the allyl halide, or degradation of the starting material and product.[3] p-Phenylenediamines are also susceptible to oxidation, which can be accelerated at higher temperatures.[4]

Q3: What are the common side reactions, and how are they affected by temperature?

The primary side reactions in this synthesis are over-alkylation and the formation of impurities.

-

Over-alkylation: The secondary amine products (N,N'-diallyl-PPD) can be further alkylated by allyl halide to form a quaternary ammonium salt. This is generally more prevalent at higher temperatures, which promote the "runaway" alkylation of the more nucleophilic product.[5]

-

Incomplete Reaction: Insufficient temperature can lead to a stalled reaction, resulting in a mixture containing unreacted PPD and the mono-allyl intermediate.

-

Polymerization/Degradation: Excessively high temperatures can cause the allyl groups to polymerize or can lead to the decomposition of the aromatic amine, often resulting in the formation of dark, tar-like substances.[3]

Q4: What is a typical starting temperature range for optimizing this N-alkylation?

For N-alkylation of aromatic amines with alkyl halides, a broad temperature range can be effective, from room temperature to over 100 °C.[6][7] A prudent starting point for optimization is to begin at a lower temperature and gradually increase it. A suggested range for initial screening experiments would be:

-

Room Temperature (~20-25 °C)

-

Mild Heat (40-50 °C)

-

Moderate Heat (60-80 °C)

Reactions involving aromatic amines often require moderate heat to proceed at a reasonable rate.[8] However, starting at room temperature is advisable to gauge the baseline reactivity and minimize the risk of runaway reactions or byproduct formation.[9]

Troubleshooting Guide

This section provides direct, question-and-answer solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yield is very low or zero.

-

Possible Cause 1: Reaction temperature is too low. The activation energy for the N-alkylation of the aromatic amine is not being met, resulting in an extremely slow or non-existent reaction rate.

-

Suggested Solution: Monitor the reaction at room temperature for 1-2 hours using Thin-Layer Chromatography (TLC). If no product formation is observed (i.e., only the PPD spot is visible), gradually increase the temperature in 15-20 °C increments (e.g., to 40 °C, then 60 °C), monitoring by TLC at each new setpoint.[10]

-

-

Possible Cause 2: Ineffective base. The base (e.g., K₂CO₃) may be of poor quality, hydrated, or not sufficiently strong to neutralize the acid byproduct, effectively halting the reaction.

-

Suggested Solution: Ensure the base is anhydrous and finely powdered for maximum surface area. Consider using a slightly stronger base if necessary, but be mindful that very strong bases can promote side reactions.[1]

-

-

Possible Cause 3: Reagent degradation. p-Phenylenediamine can oxidize and darken on storage if exposed to air and light. Allyl bromide can also degrade.

-

Suggested Solution: Use purified PPD (recrystallized or sublimed) and freshly distilled allyl bromide. Ensure all solvents are anhydrous.[3]

-

dot

Caption: Troubleshooting flowchart for low yield.

Problem 2: My final product is predominantly N-allyl-p-phenylenediamine (mono-allylated).

-

Possible Cause 1: Insufficient temperature or reaction time. The first alkylation is complete, but the second step (which may have a higher activation energy) has not proceeded significantly.

-

Suggested Solution: Once TLC confirms the consumption of starting PPD and the formation of the mono-allyl intermediate, consider increasing the temperature by ~20 °C or extending the reaction time to drive the formation of the di-substituted product.

-

-

Possible Cause 2: Stoichiometry. An insufficient amount of allyl halide was used.

-

Suggested Solution: Ensure at least 2.0-2.2 equivalents of allyl halide are used relative to p-phenylenediamine. A slight excess can help drive the reaction to completion. However, a large excess may increase the risk of over-alkylation.

-

-

Possible Cause 3: Slow addition rate. While slow addition of the alkylating agent is a strategy to favor mono-alkylation, it can be detrimental when the di-alkylated product is desired.[2]

-

Suggested Solution: Add the second equivalent of allyl halide after the first alkylation is complete, possibly with a slight increase in temperature to facilitate the second reaction.

-

Problem 3: I am observing significant formation of dark, tar-like byproducts.

-

Possible Cause: The reaction temperature is too high. Excessive heat is causing the degradation of the p-phenylenediamine core or polymerization of the allyl groups.[3]

-

Suggested Solution: Immediately reduce the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative decomposition, which is exacerbated by heat.[1]

-

Experimental Protocol: Temperature Optimization Study

This protocol describes a parallel synthesis approach to efficiently determine the optimal reaction temperature.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity for the synthesis of N,N'-diallyl-p-phenylenediamine.

Materials:

-

p-Phenylenediamine (PPD)

-

Allyl Bromide

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

-

Reaction vials or round-bottom flasks

-

Stir plate and magnetic stir bars

-

TLC plates (silica gel), developing chamber, and UV lamp

-

Ethyl Acetate / Hexane (for TLC eluent and workup)

Procedure:

-

Reaction Setup: In four separate, dry reaction vials equipped with stir bars, add p-phenylenediamine (e.g., 1.0 mmol, 108 mg) and potassium carbonate (2.5 mmol, 345 mg).

-

Inert Atmosphere: Purge each vial with nitrogen or argon.

-

Solvent Addition: Add anhydrous acetonitrile (5 mL) to each vial.

-

Temperature Control: Place each vial in a setup that allows for precise temperature control (e.g., heating blocks, oil baths). Set the temperatures for the four vials to:

-

Vial 1: 25 °C (Room Temperature)

-

Vial 2: 45 °C

-

Vial 3: 65 °C

-

Vial 4: 85 °C

-

-

Reagent Addition: While stirring, add allyl bromide (2.2 mmol, 0.19 mL) to each vial.

-

Reaction Monitoring:

-

After 1 hour, and every 2 hours thereafter, take a small aliquot from each reaction mixture.

-

Spot the aliquots on a TLC plate alongside spots of the starting PPD.

-

Develop the TLC plate (e.g., using 20% Ethyl Acetate in Hexane).

-

Visualize the spots under a UV lamp. Note the disappearance of the PPD spot, the appearance of the intermediate mono-allyl product (Rƒ between PPD and the final product), and the formation of the final diallyl product (highest Rƒ).

-

-

Analysis and Selection:

-

At 25 °C: The reaction may be very slow, showing mostly PPD and some mono-allyl product after several hours.

-

At 45 °C: A good rate of conversion to the mono-allyl product should be observed, with the di-allyl product appearing over time.

-

At 65 °C: The reaction should be significantly faster. This may be the optimal temperature, showing complete conversion to the desired product with minimal byproduct spots on the TLC.

-

At 85 °C: The reaction will likely be very fast, but carefully check the TLC for the appearance of new, low-Rƒ baseline spots or streaking, which indicate decomposition.[10]

-

-

Workup: Once a reaction is deemed complete (no starting material or intermediate visible by TLC), cool it to room temperature, filter off the K₂CO₃, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.

dot

Caption: Workflow for a parallel temperature optimization study.

Data Summary: Expected Outcomes vs. Temperature

| Temperature | Expected Reaction Rate | Predominant Species (Early Stage) | Predominant Species (Late Stage) | Potential Issues |

| 20-30 °C | Very Slow | PPD, Mono-allyl PPD | Mono-allyl PPD, Diallyl PPD | Incomplete reaction, very long reaction times. |

| 40-60 °C | Moderate | Mono-allyl PPD | Diallyl PPD | Good balance; may require extended time for full conversion. |

| 60-80 °C | Fast | Diallyl PPD | Diallyl PPD | Often optimal. Risk of minor byproduct formation begins to increase. |

| >80 °C | Very Fast | Diallyl PPD | Diallyl PPD + Byproducts | Increased risk of over-alkylation, polymerization, and thermal decomposition. |

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Troubleshooting [chem.rochester.edu]

- 4. prepchem.com [prepchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]

- 7. thalesnano.com [thalesnano.com]

- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]